4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with a cyano group and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzenesulfonyl group and the cyano group. The tert-butyl ester group is usually introduced in the final step to protect the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with various substituents on the aromatic ring.
Reduction: The corresponding amine derivative.
Hydrolysis: The free carboxylic acid form of the compound.
Scientific Research Applications
4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of new materials with specific properties.
Biological Research: It can serve as a probe or ligand in biochemical studies.
Mechanism of Action
The mechanism of action of 4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and benzenesulfonyl groups can play a crucial role in binding to the target site, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 4-(3-Cyano-benzenesulfonyl)-morpholine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the piperidine ring, which can impart different chemical and biological properties compared to similar compounds with pyrrolidine or morpholine rings
Properties
CAS No. |
887589-99-3 |
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Molecular Formula |
C17H22N2O4S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-cyanophenyl)sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4S/c1-17(2,3)23-16(20)19-9-7-14(8-10-19)24(21,22)15-6-4-5-13(11-15)12-18/h4-6,11,14H,7-10H2,1-3H3 |
InChI Key |
HDGOTGHJOSVHDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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